molecular formula C20H16N2O2 B1659073 1-Phenyl-3-(9h-xanthen-9-yl)urea CAS No. 6331-74-4

1-Phenyl-3-(9h-xanthen-9-yl)urea

Cat. No.: B1659073
CAS No.: 6331-74-4
M. Wt: 316.4 g/mol
InChI Key: DSZFIYWEKUJKST-UHFFFAOYSA-N
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Description

1-Phenyl-3-(9H-xanthen-9-yl)urea is a urea derivative characterized by a xanthene moiety (a tricyclic aromatic system) attached to one nitrogen of the urea group, while the other nitrogen is bonded to a phenyl group.

Properties

CAS No.

6331-74-4

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-phenyl-3-(9H-xanthen-9-yl)urea

InChI

InChI=1S/C20H16N2O2/c23-20(21-14-8-2-1-3-9-14)22-19-15-10-4-6-12-17(15)24-18-13-7-5-11-16(18)19/h1-13,19H,(H2,21,22,23)

InChI Key

DSZFIYWEKUJKST-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24

Other CAS No.

6331-74-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The biological and physicochemical properties of urea derivatives are highly dependent on substituents attached to the nitrogen atoms. Below is a detailed comparison of 1-phenyl-3-(9H-xanthen-9-yl)urea with key analogs:

1-Phenyl-3-(1-phenylethyl)urea Derivatives

  • Structural Features : These compounds feature a flexible phenylethyl group instead of the rigid xanthene moiety. Modifications to the alkyl chain length and substituents significantly impact activity .
  • Activity :
    • Compounds with five- or six-carbon chains (e.g., 7l ) exhibit potent complement inhibition (IC₅₀ = 13 nM) due to optimized hydrophobic interactions with target proteins .
    • Shorter chains or heteroatom incorporation reduce activity, highlighting the importance of substituent size and hydrophobicity .
  • Synthesis : Prepared via nucleophilic substitution reactions, similar to methods involving phenyl isocyanates and amines .

1-Phenyl-3-(heteroaryl)urea Derivatives

  • Examples :
    • 1-Phenyl-3-(1,3-thiazol-2-yl)urea (CAS 14954-35-9): Molecular weight = 219.27 g/mol; simpler heteroaryl substituents may enhance solubility compared to bulky xanthene .
    • 9h and 9i (thiazol-piperazine derivatives): Higher molecular weights (~394–478 g/mol) and distinct electronic profiles due to piperazine groups .
  • Activity : Thiazole-containing ureas often target kinases or enzymes, but their efficacy depends on the balance between aromaticity and polar interactions .

Xanthene-Based Analogs

  • Hydroxylated Xanthen-3-ones: Derivatives like 2,6,7-trihydroxy-9-phenylxanthen-3-one exhibit antioxidant activity via electron-donating substituents, lowering oxidation potentials . Unlike the urea derivative, these lack the urea functional group, emphasizing the role of hydrogen bonding in target engagement.
  • Synthetic Routes : Xanthene cores are typically synthesized via Friedel-Crafts acylation or cyclization reactions, differing from urea coupling methods .

Structural and Functional Analysis

Key Structural Differences

Compound Substituent R₁ Substituent R₂ Molecular Weight (g/mol) Notable Properties
This compound Xanthene Phenyl ~350 (estimated) High rigidity, planar structure
7l (Phenylethyl derivative) Hexyl chain Phenyl ~400 Flexible chain, optimized hydrophobicity
9i (Thiazol-piperazine) Thiazol-piperazine Phenyl 394.2 Polar interactions, moderate size
Xanthen-3-one derivatives Hydroxyl groups Phenyl/alkyl ~250–300 Antioxidant activity

Impact of Substituents on Activity

  • Rigidity vs. Flexibility : The xanthene group’s rigidity may enhance target binding but reduce solubility compared to flexible alkyl chains in 7l .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in 9h ) modulate electronic density, affecting binding to charged residues .

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